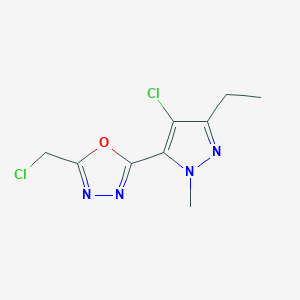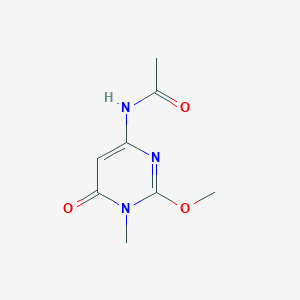
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been extensively studied for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole is not fully understood. However, it has been suggested that this compound may exert its biological activity through the inhibition of enzymes or the disruption of cellular processes. In a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, it was reported that this compound exhibited potent inhibitory activity against acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses.
Biochemical and Physiological Effects:
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole has been reported to exhibit various biochemical and physiological effects. In a study published in the Journal of Agricultural and Food Chemistry, it was reported that this compound exhibited potent antioxidant activity. Furthermore, this compound has also been investigated for its potential neuroprotective effects. In a study published in the Journal of Molecular Neuroscience, it was reported that this compound showed neuroprotective effects against oxidative stress-induced apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole in lab experiments include its potent biological activity, its ease of synthesis, and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole. One direction is to further investigate its potential applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent. Another direction is to explore its potential applications as a fluorescent probe in bioimaging and as a potential ligand in coordination chemistry. Furthermore, future studies should focus on fully understanding its mechanism of action and potential side effects, as well as its potential applications in other fields such as agriculture and food chemistry.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole has been reported through different methods. One of the methods involves the reaction of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide with formaldehyde and hydrochloric acid. The resulting product is then treated with acetic anhydride to obtain the final compound. Another method involves the reaction of 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid with thionyl chloride, followed by the reaction with sodium azide and sodium methoxide to obtain the final compound.
Applications De Recherche Scientifique
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and antifungal activities. In a study published in the European Journal of Medicinal Chemistry, it was reported that this compound exhibited potent antiproliferative activity against human cancer cell lines. In another study published in the Journal of Antibiotics, it was reported that this compound showed significant antibacterial activity against gram-positive bacteria. Furthermore, this compound has also been investigated for its potential applications as a fluorescent probe in bioimaging and as a potential ligand in coordination chemistry.
Propriétés
Nom du produit |
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole |
|---|---|
Formule moléculaire |
C9H10Cl2N4O |
Poids moléculaire |
261.1 g/mol |
Nom IUPAC |
2-(4-chloro-5-ethyl-2-methylpyrazol-3-yl)-5-(chloromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H10Cl2N4O/c1-3-5-7(11)8(15(2)14-5)9-13-12-6(4-10)16-9/h3-4H2,1-2H3 |
Clé InChI |
PFOZFYLAKIDWMR-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1Cl)C2=NN=C(O2)CCl)C |
SMILES canonique |
CCC1=NN(C(=C1Cl)C2=NN=C(O2)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)
![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303319.png)
![N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)
![N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)
![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)



![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)